Cas no 440341-65-1 (N-(3,5-Dimethoxybenzoyl)-beta-alanine)

N-(3,5-Dimethoxybenzoyl)-beta-alanine is a synthetic organic compound featuring a benzoyl moiety substituted with dimethoxy groups at the 3- and 5-positions, conjugated to beta-alanine via an amide linkage. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The dimethoxybenzoyl group enhances stability and modulates electronic characteristics, while the beta-alanine linker improves solubility and bioavailability. The compound is particularly useful as an intermediate in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators. Its well-defined reactivity and compatibility with further functionalization make it a versatile building block for medicinal chemistry applications. High purity and consistent performance ensure reliability in research and development settings.
N-(3,5-Dimethoxybenzoyl)-beta-alanine structure
440341-65-1 structure
Product Name:N-(3,5-Dimethoxybenzoyl)-beta-alanine
CAS No:440341-65-1
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD02936744
CID:4714302
Update Time:2025-10-31

N-(3,5-Dimethoxybenzoyl)-beta-alanine Chemical and Physical Properties

Names and Identifiers

    • N-(3,5-dimethoxybenzoyl)-beta-alanine
    • 3-(3,5-Dimethoxybenzamido)propanoic acid
    • N-[(3,5-dimethoxyphenyl)carbonyl]-beta-alanine
    • Oprea1_269155
    • 3-[(3,5-DIMETHOXYBENZOYL)AMINO]PROPANOIC ACID
    • BBL022685
    • STK288489
    • beta-alanine, N-(3,5-dimethoxybenzoyl)-
    • R6266
    • ST50668932
    • 3-[(3,5-dimethoxyphenyl)formamido]propanoic acid
    • 3-[(3,5-dimethoxyphenyl)carbonylamino]propanoic acid
    • N-(3,5-Dimethoxybenzoyl)-beta-alanine
    • MDL: MFCD02936744
    • Inchi: 1S/C12H15NO5/c1-17-9-5-8(6-10(7-9)18-2)12(16)13-4-3-11(14)15/h5-7H,3-4H2,1-2H3,(H,13,16)(H,14,15)
    • InChI Key: DULWJNHGZTTXMI-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(C=1)C(NCCC(=O)O)=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 282
  • Topological Polar Surface Area: 84.9

N-(3,5-Dimethoxybenzoyl)-beta-alanine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB384350-500 mg
N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine
440341-65-1
500MG
€195.40 2023-01-22
abcr
AB384350-1 g
N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine
440341-65-1
1g
€239.00 2023-04-25
abcr
AB384350-5 g
N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine
440341-65-1
5g
€656.50 2023-04-25
abcr
AB384350-500mg
N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine; .
440341-65-1
500mg
€205.00 2025-02-15
abcr
AB384350-1g
N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine; .
440341-65-1
1g
€237.00 2025-02-15
abcr
AB384350-5g
N-[(3,5-Dimethoxyphenyl)carbonyl]-beta-alanine; .
440341-65-1
5g
€637.00 2025-02-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1736058-1g
3-(3,5-Dimethoxybenzamido)propanoic acid
440341-65-1 98%
1g
¥1246.00 2024-05-13
Crysdot LLC
CD12071578-5g
3-(3,5-Dimethoxybenzamido)propanoic acid
440341-65-1 97%
5g
$527 2024-07-24
A2B Chem LLC
AJ03384-500mg
N-(3,5-Dimethoxybenzoyl)-beta-alanine
440341-65-1 >95%
500mg
$412.00 2024-04-20
A2B Chem LLC
AJ03384-1g
N-(3,5-Dimethoxybenzoyl)-beta-alanine
440341-65-1 >95%
1g
$439.00 2024-04-20

N-(3,5-Dimethoxybenzoyl)-beta-alanine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:440341-65-1)N-(3,5-Dimethoxybenzoyl)-beta-alanine
Order Number:A1160521
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:00
Price ($):160.0
Email:sales@amadischem.com

Additional information on N-(3,5-Dimethoxybenzoyl)-beta-alanine

Introduction to N-(3,5-Dimethoxybenzoyl)-beta-alanine (CAS No. 440341-65-1)

N-(3,5-Dimethoxybenzoyl)-Beta-alanine (CAS No. 440341-65-1) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various biochemical applications. The presence of the 3,5-dimethoxybenzoyl group and the Beta-alanine moiety endows it with distinct chemical reactivity and biological potential, making it a valuable intermediate in the synthesis of more complex molecules.

The compound's molecular structure consists of a benzoyl group attached to a beta-alanine backbone, with methoxy substituents at the 3rd and 5th positions of the benzene ring. This arrangement not only enhances its solubility in polar solvents but also provides a platform for further functionalization. In recent years, researchers have been exploring the applications of N-(3,5-dimethoxybenzoyl)-Beta-alanine in multiple domains, including drug development, material science, and biochemistry.

In the realm of pharmaceutical research, N-(3,5-dimethoxybenzoyl)-Beta-alanine has been investigated for its potential role as a precursor in the synthesis of novel therapeutic agents. The benzoyl group serves as a versatile handle for introducing additional functional moieties, while the beta-alanine moiety contributes to the compound's stability and bioavailability. Studies have shown that derivatives of this compound exhibit promising activities against various biological targets, including enzymes and receptors involved in metabolic pathways.

One of the most intriguing aspects of N-(3,5-dimethoxybenzoyl)-Beta-alanine is its utility in material science applications. The compound's ability to form stable complexes with other molecules makes it an excellent candidate for use in polymer chemistry and nanotechnology. Researchers have demonstrated its incorporation into hydrogels and scaffolds designed for tissue engineering purposes. These materials exhibit enhanced mechanical properties and biocompatibility when modified with this compound.

The biochemical properties of N-(3,5-dimethoxybenzoyl)-Beta-alanine have also been explored in the context of enzyme inhibition and substrate mimicry. The benzoyl group can interact with active sites of enzymes through hydrogen bonding and hydrophobic interactions, leading to selective inhibition. This property has been exploited in the development of enzyme-based biosensors and diagnostic tools. Furthermore, the beta-alanine moiety can serve as a mimic for natural amino acids, providing insights into metabolic pathways and protein function.

In recent years, advancements in synthetic chemistry have enabled the development of more efficient methods for producing N-(3,5-dimethoxybenzoyl)-Beta-alanine. These methods include catalytic processes that minimize waste and improve yield. Such innovations are crucial for scaling up production while maintaining environmental sustainability. Additionally, computational modeling has been employed to predict the behavior of this compound under various conditions, facilitating its optimization for different applications.

The growing interest in N-(3,5-dimethoxybenzoyl)-Beta-alanine is reflected in the increasing number of patents and publications dedicated to its synthesis and applications. Companies specializing in fine chemicals have incorporated this compound into their product portfolios due to its versatility and potential market demand. Collaborative efforts between academia and industry are driving further research into novel derivatives and applications.

The future prospects for N-(3,5-dimethoxybenzoyl)-Beta-alanine are bright, with ongoing studies focusing on expanding its utility in drug discovery and material science. The compound's unique structural features offer a rich foundation for designing molecules with tailored properties. As research continues to uncover new possibilities, N-()-Beta-Alanine is poised to play an increasingly significant role in advancing scientific knowledge and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:440341-65-1)N-(3,5-Dimethoxybenzoyl)-beta-alanine
A1160521
Purity:99%
Quantity:1g
Price ($):160.0
Email